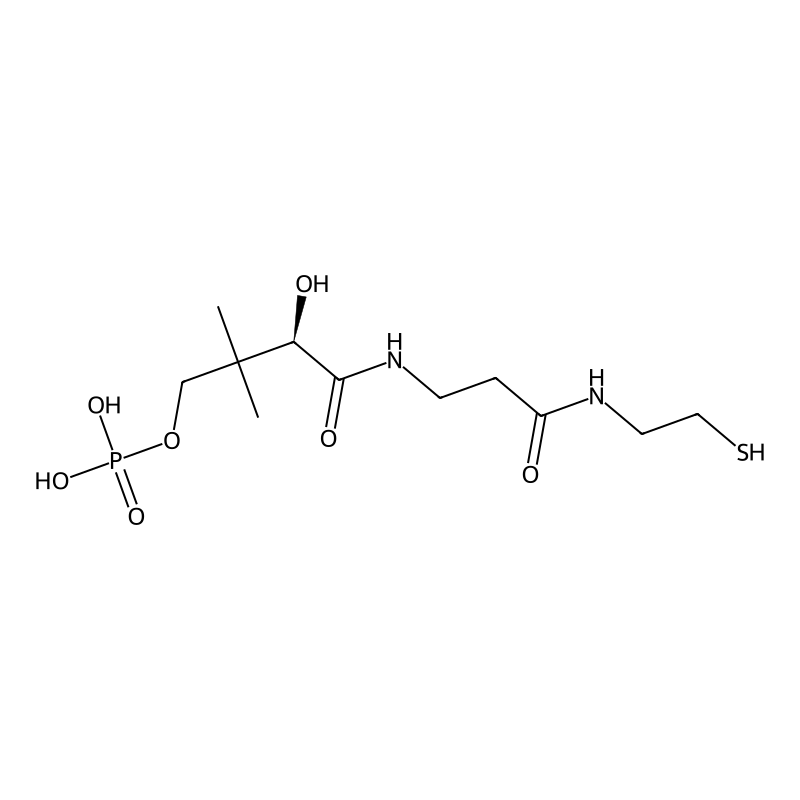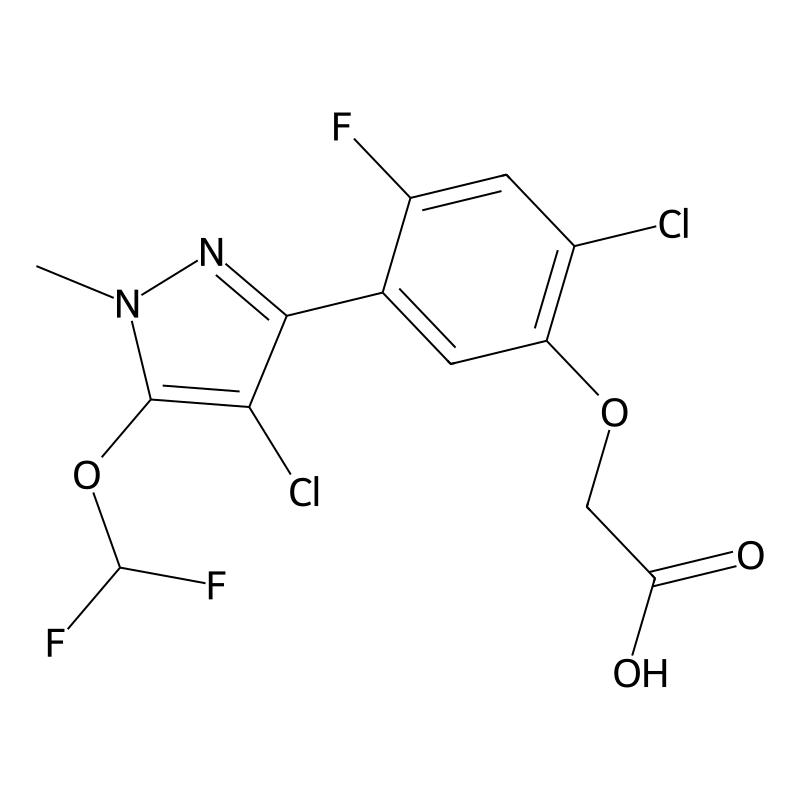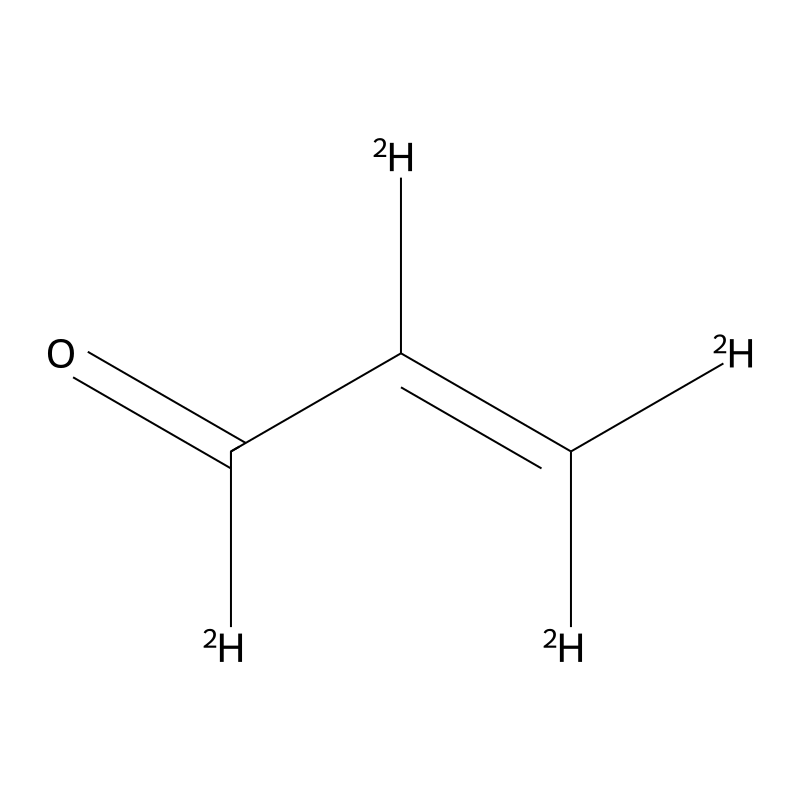6-Methoxy-2-methylbenzofuran-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Methoxy-2-methylbenzofuran-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of approximately 206.19 g/mol. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of a methoxy group and a carboxylic acid group contributes to its unique chemical properties and potential biological activities. It is often used as a building block in organic synthesis and has been investigated for its various applications in scientific research, particularly in medicinal chemistry .
- Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: In substitution reactions, one functional group is replaced by another, which can involve halogens or other reactive species.
Common reagents include potassium permanganate and chromium trioxide for oxidation reactions, while lithium aluminum hydride and sodium borohydride are frequently used for reduction . The products formed depend on the specific conditions and reagents used during the reactions.
Research indicates that 6-Methoxy-2-methylbenzofuran-3-carboxylic acid exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties, showing promise in inhibiting the growth of various pathogens. Additionally, it may have therapeutic effects, making it a candidate for drug development .
The synthesis of 6-Methoxy-2-methylbenzofuran-3-carboxylic acid typically involves:
- Etherification: This step introduces the methoxy group.
- Dehydrative Cyclization: Conducted under basic conditions using o-hydroxyacetophenones as starting materials.
These methods can be optimized for yield and purity through various purification steps to meet industrial standards .
6-Methoxy-2-methylbenzofuran-3-carboxylic acid has a wide range of applications:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial effects.
- Medicine: Explored for therapeutic applications, particularly in drug development.
- Industry: Utilized in producing various chemical products and materials .
The mechanism of action of 6-Methoxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it may modulate their activity, influencing various biological pathways. The exact targets can vary based on the context of its application .
Several compounds share structural similarities with 6-Methoxy-2-methylbenzofuran-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methoxy-3-methylbenzofuran-2-carboxylic acid | C₁₁H₁₀O₄ | Different positioning of functional groups |
| 7-Methoxy-2-methylbenzofuran-3-carboxylic acid | C₁₁H₁₀O₄ | Variation in methoxy group position |
| 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid | C₁₁H₁₀O₄ | Hydroxyl group instead of methoxy |
These compounds differ primarily in the positioning of functional groups or the type of substituents present on the benzofuran core, which can significantly influence their chemical reactivity and biological activity .








